6-Bromo-2-chloro-3-(propan-2-yl)quinoline
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Overview
Description
6-Bromo-2-chloro-3-(propan-2-yl)quinoline is a quinoline derivative with the molecular formula C12H11BrClN and a molecular weight of 284.58 g/mol . This compound is characterized by the presence of bromine, chlorine, and an isopropyl group attached to the quinoline ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-(propan-2-yl)quinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 2-chloroquinoline with bromine in the presence of a suitable catalyst under controlled conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-(propan-2-yl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
6-Bromo-2-chloro-3-(propan-2-yl)quinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-(propan-2-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloroquinoline: Lacks the isopropyl group, making it less sterically hindered.
2-Chloro-3-(propan-2-yl)quinoline: Lacks the bromine atom, affecting its reactivity.
6-Bromo-3-(propan-2-yl)quinoline: Lacks the chlorine atom, altering its chemical properties.
Uniqueness
6-Bromo-2-chloro-3-(propan-2-yl)quinoline is unique due to the presence of both bromine and chlorine atoms along with the isopropyl group. This combination of substituents imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-bromo-2-chloro-3-propan-2-ylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN/c1-7(2)10-6-8-5-9(13)3-4-11(8)15-12(10)14/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLDHGIJEJKOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C2C=CC(=CC2=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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